![molecular formula C15H18F2N6O B2862382 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzamide CAS No. 2034517-98-9](/img/structure/B2862382.png)
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has two dimethylamino groups attached to the triazine ring. Additionally, it contains a benzamide group with two fluorine atoms attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazine ring, the dimethylamino groups, and the 3,4-difluorobenzamide group. Techniques such as NMR spectroscopy and X-ray crystallography could be used to analyze the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the electronegative fluorine atoms might influence its solubility in different solvents .Scientific Research Applications
Photodynamic Therapy Carrier
This compound has been utilized in the synthesis of polymer micelles that serve as carriers for photosensitizers in Photodynamic Therapy (PDT) . PDT is a treatment that uses photosensitizing agents, alongside light to kill cancer cells. The compound is part of a polymer that can encapsulate photosensitizers, improving their delivery to the target cells and enhancing the therapeutic efficacy.
High-Density Polyethylene (HDPE) Production
In the field of materials science, this compound has been involved in the synthesis of High-Density Polyethylene (HDPE) via polymerization processes . HDPE is a thermoplastic polymer used in the production of plastic bottles, corrosion-resistant piping, and plastic lumber, among other applications.
Polymer Synthesis
The compound is used in the synthesis of various polymers through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . This method allows for precise control over the molecular weight and structure of the polymers, which is crucial for creating materials with specific properties.
Photosensitizer Encapsulation
It plays a role in the encapsulation efficiency of different photosensitizers . This is significant for the development of targeted cancer therapies, as it affects the distribution and retention of the photosensitizing agents within the tumor.
Molecular Weight Modifier in Polymers
The compound has been used to modify the molecular weight of polymers during their synthesis . This application is important for tailoring the physical properties of polymers, such as their strength, flexibility, and melting point.
Catalyst in Polymerization Reactions
It has been involved as a catalyst in polymerization reactions to produce polymers with wide polydispersities . This is beneficial for creating polymers with a range of molecular weights, which can be used in different applications.
Melamine-Formaldehyde Resins Production
Although not directly mentioned in the search results, compounds similar to “N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzamide” are used in the production of melamine-formaldehyde resins . These resins are used in laminates, adhesives, and molding compounds due to their thermal stability and resistance to chemical degradation.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O/c1-22(2)14-19-12(20-15(21-14)23(3)4)8-18-13(24)9-5-6-10(16)11(17)7-9/h5-7H,8H2,1-4H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQKYTMVVQCSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=C(C=C2)F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.